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Compound of Interest

Compound Name: Tivozanib

Cat. No.: B1683842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and

metabolism of Tivozanib (Fotivda®), a potent and selective oral tyrosine kinase inhibitor of

vascular endothelial growth factor receptors (VEGFRs). Tivozanib's mechanism of action

involves the inhibition of VEGFR-1, -2, and -3, key mediators of tumor angiogenesis, growth,

and metastasis.[1][2][3] A thorough understanding of its absorption, distribution, metabolism,

and excretion (ADME) profile is critical for its effective and safe use in clinical practice.

Mechanism of Action: VEGFR Signaling Inhibition
Tivozanib exerts its anti-tumor effects by targeting the VEGF signaling pathway, which is

crucial for angiogenesis.[2] By binding to the ATP-binding site of VEGFR-1, -2, and -3,

Tivozanib inhibits their phosphorylation and subsequent activation.[2][3] This blockade disrupts

downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately

leading to a reduction in endothelial cell proliferation, migration, and vascular permeability,

thereby inhibiting tumor growth.[2][4]
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Caption: Tivozanib's inhibition of the VEGF signaling pathway.

Pharmacokinetic Profile
Tivozanib is characterized by a long absorption time and a terminal half-life that supports

once-daily oral administration.[5][6] Its pharmacokinetic parameters have been evaluated in

healthy volunteers and patients with advanced solid tumors.

Absorption
Following oral administration, Tivozanib is absorbed with a median time to maximum plasma

concentration (Tmax) ranging from 2 to 24 hours.[1][7] A study in healthy subjects receiving a

radiolabeled dose reported a mean Tmax of 10.9 hours.[8] The presence of a high-fat meal

decreases the maximum concentration (Cmax) by approximately 23% but does not significantly

affect the overall exposure (AUC), suggesting the drug can be taken with or without food.[9][10]

Distribution
In the bloodstream, Tivozanib is extensively bound to plasma proteins (>99%), primarily

albumin.[1][4] This high degree of protein binding is independent of the drug concentration.[11]

The apparent volume of distribution (V/F) is 123 L, indicating distribution into tissues.[4]

Metabolism
Tivozanib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor

contributions from CYP1A1 and several UGTs.[1][4][12] Despite this, the parent drug is the

major circulating component, with unchanged Tivozanib accounting for over 90% of the drug-
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related material in serum after a radiolabeled dose.[1][4][13] Identified metabolic pathways

include demethylation, hydroxylation, and N-oxidation.[1]

Excretion
Elimination of Tivozanib occurs predominantly through the feces.[4] In a mass balance study

with healthy male volunteers who received a single oral dose of radiolabeled Tivozanib, a

mean of 91.0% of the total radioactivity was recovered.[8] Of the administered dose, 79.3%

was recovered in the feces (with approximately 26% as the unchanged parent drug) and 11.8%

was recovered in the urine, exclusively as metabolites.[4][8] No unchanged Tivozanib is found

in the urine.[8] The biological half-life ranges from 4.5 to 5.1 days (approximately 111 hours).[1]

[4]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Tivozanib from clinical

studies.

Table 1: Single-Dose Pharmacokinetics of Tivozanib in Healthy Volunteers

Parameter Value Study Population Reference

Dose 1.34 mg (radiolabeled) 8 Healthy Males [4][8]

Tmax (median) 10 hours (range: 3-24) Healthy Volunteers [4]

Tmax (mean ± SD) 10.9 ± 5.84 hours 8 Healthy Males [8]

Cmax (mean ± SD) 12.1 ± 5.67 ng/mL 8 Healthy Males [4][8]

AUC (mean ± SD) 1084 ± 417.0 ng·h/mL 8 Healthy Males [4][8]

Half-life (t½) (mean ±

SD)
89.3 ± 23.5 hours 8 Healthy Males [8]

Half-life (t½) ~111 hours
Prescribing

Information
[4]

Table 2: Excretion of Tivozanib in Healthy Volunteers (Single 1.34 mg Radiolabeled Dose)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://en.wikipedia.org/wiki/Tivozanib
https://go.drugbank.com/drugs/DB11800
https://pubchem.ncbi.nlm.nih.gov/compound/Tivozanib
https://en.wikipedia.org/wiki/Tivozanib
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11800
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://go.drugbank.com/drugs/DB11800
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://en.wikipedia.org/wiki/Tivozanib
https://go.drugbank.com/drugs/DB11800
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11800
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://go.drugbank.com/drugs/DB11800
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://go.drugbank.com/drugs/DB11800
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://go.drugbank.com/drugs/DB11800
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://go.drugbank.com/drugs/DB11800
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excretion Route
% of Administered
Dose Recovered
(mean ± SD)

Form Reference

Feces 79.3% ± 8.82%
Unchanged Drug and

Metabolites
[8]

Urine 11.8% ± 4.59% Metabolites only [8]

Total Recovery 91.0% ± 11.0% N/A [8]

Experimental Protocols
Human Mass Balance Study
To evaluate the ADME of Tivozanib, a Phase I, open-label, single-dose study was conducted

in healthy male participants.[8]

Protocol: Eight healthy male subjects received a single oral 1.5 mg dose of [14C]-Tivozanib
(~160 μCi).[8]

Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days

post-dose to measure total radioactivity, and for pharmacokinetic analysis and metabolite

profiling.[8]

Analysis: Concentrations of Tivozanib and its metabolites were determined through

radioanalysis and chromatographic techniques.[8]
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Caption: Workflow for a human radiolabeled ADME study.

Pharmacokinetic Analysis in Patients
Pharmacokinetic data from patients with advanced solid tumors were collected in a Phase I

dose-escalation study.[5]

Protocol: Patients received oral Tivozanib once daily at doses of 1.0, 1.5, or 2.0 mg.[5]

Sample Collection: Pharmacokinetic blood samples were collected on day 1 and day 28 of

the treatment cycle at multiple time points (predose and 0.5, 1, 2, 4, 6, 8, 10, and 24 hours

after dosing).[5]

Analysis: Tivozanib serum concentrations were quantified using a validated method

involving liquid-liquid extraction followed by high-performance liquid chromatography with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1683842?utm_src=pdf-body-img
https://aacrjournals.org/clincancerres/article/17/22/7156/76686/Biologic-and-Clinical-Activity-of-Tivozanib-AV-951
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/17/22/7156/76686/Biologic-and-Clinical-Activity-of-Tivozanib-AV-951
https://aacrjournals.org/clincancerres/article/17/22/7156/76686/Biologic-and-Clinical-Activity-of-Tivozanib-AV-951
https://www.benchchem.com/product/b1683842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tandem mass spectrometry (HPLC/MS-MS).[5] The method was validated in the range of

0.089 to 89.3 ng/mL.[5]

Drug-Drug Interactions
Given that Tivozanib is a substrate of CYP3A4, there is a potential for drug-drug interactions.

[4][12]

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampicin, can

decrease Tivozanib plasma concentrations, potentially reducing its efficacy.[1][11] One

study showed that rifampicin cut the half-life and total exposure (AUC) of Tivozanib in half.

[1] Therefore, concomitant use should be avoided.[11]

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, like ketoconazole, did

not show a clinically relevant effect on Tivozanib's pharmacokinetics.[1]

Tivozanib ADME Summary
The journey of Tivozanib through the body involves oral absorption, extensive distribution with

high plasma protein binding, limited metabolism primarily via CYP3A4, and elimination mainly

through the feces.
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Caption: Overview of Tivozanib's ADME pathway in vivo.

Conclusion
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Tivozanib exhibits a predictable pharmacokinetic profile characterized by a long half-life,

allowing for once-daily dosing. It undergoes limited metabolism, with the parent drug being the

primary active moiety. The main route of elimination is fecal. An understanding of its primary

metabolism by CYP3A4 is crucial for managing potential drug-drug interactions, particularly

with strong inducers of this enzyme. These pharmacokinetic and metabolic properties

contribute to its clinical activity and manageable safety profile in the treatment of advanced

renal cell carcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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